molecular formula C15H12ClO3- B10931371 4-[(2-Chloro-5-methylphenoxy)methyl]benzoate

4-[(2-Chloro-5-methylphenoxy)methyl]benzoate

Cat. No.: B10931371
M. Wt: 275.70 g/mol
InChI Key: RQARZIDRPUAEMF-UHFFFAOYSA-M
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Description

4-[(2-Chloro-5-methylphenoxy)methyl]benzoate is an organic compound with a complex structure, featuring a benzoate group linked to a chlorinated methylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Chloro-5-methylphenoxy)methyl]benzoate typically involves the reaction of 2-chloro-5-methylphenol with benzyl chloride in the presence of a base, followed by esterification with benzoic acid. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-[(2-Chloro-5-methylphenoxy)methyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-[(2-Chloro-5-methylphenoxy)methyl]benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-Chloro-5-methylphenoxy)methyl]benzoate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting key enzymes or interfering with cellular signaling pathways. The chlorinated phenoxy group is crucial for its bioactivity, allowing it to bind effectively to target proteins and disrupt their function .

Comparison with Similar Compounds

  • 4-Chloro-2-methylphenoxyacetic acid (MCPA)
  • 2,4-Dichlorophenoxyacetic acid (2,4-D)
  • 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)

Comparison: 4-[(2-Chloro-5-methylphenoxy)methyl]benzoate is unique due to its specific structural features, such as the benzoate ester linkage and the presence of a methyl group on the phenoxy ring. These structural differences confer distinct chemical properties and biological activities compared to other phenoxy compounds .

Properties

Molecular Formula

C15H12ClO3-

Molecular Weight

275.70 g/mol

IUPAC Name

4-[(2-chloro-5-methylphenoxy)methyl]benzoate

InChI

InChI=1S/C15H13ClO3/c1-10-2-7-13(16)14(8-10)19-9-11-3-5-12(6-4-11)15(17)18/h2-8H,9H2,1H3,(H,17,18)/p-1

InChI Key

RQARZIDRPUAEMF-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC2=CC=C(C=C2)C(=O)[O-]

Origin of Product

United States

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